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This guide provides a head-to-head comparison of Trepipam (Ecopipam), an investigational
selective dopamine D1 receptor antagonist, with established and other investigational
pharmacological treatments for stuttering. Stuttering, a neurodevelopmental disorder
characterized by disruptions in speech fluency, is believed to involve hyperactivity of the
dopamine neurotransmitter system. Consequently, many pharmacological interventions have
targeted this pathway. This document synthesizes available clinical trial data to offer a
comparative perspective on efficacy, safety, and mechanisms of action.

Executive Summary

Current pharmacological strategies for stuttering primarily involve the modulation of dopamine
and GABA neurotransmitter systems. Dopamine D2 receptor antagonists, such as haloperidol,
risperidone, and olanzapine, have demonstrated efficacy in reducing stuttering severity but are
often associated with significant adverse effects.[1] Pagoclone, a GABA-A receptor partial
agonist, has also been investigated, showing modest efficacy.[2] Trepipam (Ecopipam)
represents a novel approach by selectively targeting the dopamine D1 receptor, which may
offer a different efficacy and safety profile.[3] While robust, placebo-controlled data from the
Phase 2 "Speak Freely" trial of Trepipam are not yet fully published, preliminary open-label
data suggest a promising role in improving speech fluency.[4][5] This guide presents the
available quantitative data from key clinical trials to facilitate a comparative assessment.
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Quantitative Data Comparison

The following tables summarize the efficacy and safety data from key clinical trials of Trepipam
and other relevant treatments for stuttering. It is important to note that these data are from
separate trials and not from direct head-to-head studies unless specified.

Table 1: Efficacy of Investigational and Existing Treatments for Stuttering
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Key
. . - Placebo
Drug Trial Design  Efficacy Result Reference
Response
Outcome
Majority of
i Improvement .
Trepipam Open-label, ) participants
_ _ in overall N/A
(Ecopipam) pilot study ) showed
stuttering )
improvement.
Change in
Phase 2, )
. Stuttering
randomized, )
) Severity
) double-blind, Results not
Trepipam Instrument, )
) placebo- - yet publicly N/A
(Ecopipam) 4th edition )
controlled available.
(SSI-4) from
("Speak )
baseline to
Freely")
Week 12
Statistically
12-week, ) 22% <1%
_ superior to _ _
randomized, reduction on reduction on
) ) placebo on o o
Olanzapine double-blind, subjective subjective
SSI-3, CGl, _ _
placebo- stuttering stuttering
and SSS (p <
controlled scale. scale.
.05)
Olanzapine
showed a
Mean
_ greater
) 12-week, stuttering o
Olanzapine ] ) reduction in
single-blind, score (Van _
VS. ) ] stuttering N/A
) randomized Riper's
Haloperidol o ) ) ) score
clinical trial questionnaire

)

compared to
haloperidol (p
= 0.000).
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Significant
reduction in
6-week,
the
randomized, Percentage ) ) o
) ) ) risperidone No significant
Risperidone double-blind, of syllables
group decrease.
placebo- stuttered
compared to
controlled
placebo (p <
0.05).
11 of 18
patients were
significantl
3-month, g Y
_ _ Improvement  more
Haloperidol double-blind, , , N/A
in fluency improved on
cross-over
haloperidol
than on
placebo.
8-week,
randomized,
double-blind, Percentage 19.4% 5.1%
Pagoclone placebo- of syllables reduction with  reduction with
controlled stuttered pagoclone. placebo.
(EXPRESS
study)
Table 2: Safety and Tolerability Profile
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Drug

Common Adverse
Events

Serious Adverse
Reference
Events/Concerns

Trepipam (Ecopipam)

Sedation, insomnia,
psychiatric changes,

nausea, vomiting.

Generally well-
tolerated in clinical
trials to date. No
significant weight gain
or movement
disorders reported in

the pilot study.

) Weight gain (average Metabolic
Olanzapine ) -
of 4 kg), sedation. abnormalities.
Sedation, Extrapyramidal
Risperidone galactorrhea, symptoms (lower risk
amenorrhea. than haloperidol).
] High incidence of
Poor concentration, _
o ] extrapyramidal
akathisia, dystonic .
) symptoms and tardive
Haloperidol movements, o )
] dyskinesia, leading to
dysphoria, sexual
) poor long-term
dysfunction. _
compliance.
Generally well-
tolerated with no
Pagoclone Headache, fatigue. serious adverse

events reported in the
EXPRESS study.

Experimental Protocols
Trepipam (Ecopipam) "Speak Freely" Study
(NCT04492956)

» Objective: To evaluate the efficacy and safety of ecopipam in adults with childhood-onset

fluency disorder (stuttering).
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Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2
exploratory study.

Participants: Adults aged 18 years and older with a diagnosis of childhood-onset fluency
disorder according to DSM-5 criteria, a history of stuttering for >2 years, and a specified
severity of stuttering at screening and baseline.

Intervention: Eligible subjects were randomized 1:1 to receive either a target steady-state
dose of ecopipam HCI (~2 mg/kg/day) or a matching placebo for a 12-week treatment period.
The treatment period consisted of a 4-week titration phase followed by an 8-week
maintenance phase.

Primary Outcome Measure: Change in the Stuttering Severity Instrument, 4th edition (SSI-4)
from baseline to Week 12.

Secondary Outcome Measures: Various assessments of stuttering severity and impact on
quality of life.

Olanzapine for Stuttering Study (Maguire et al., 2004)

o Objective: To compare the efficacy and tolerability of olanzapine versus placebo in the
treatment of adult developmental stuttering.

Design: A 12-week, randomized, double-blind, placebo-controlled trial conducted at two
sites.

Participants: Twenty-four adults who stutter.

Intervention: Subjects received either olanzapine (2.5 mg titrated to 5 mg daily) or a
matching placebo.

Outcome Measures: Stuttering Severity Instrument-3 (SSI-3), a clinician-based global
impression (CGl), and a subject-rated self-assessment of stuttering (SSS).

Risperidone for Stuttering Study (Maguire et al., 2000)

o Objective: To assess the efficacy of risperidone in the treatment of developmental stuttering
in adults.
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o Design: A 6-week, randomized, double-blind, placebo-controlled study.
» Participants: Sixteen adults with developmental stuttering.

« Intervention: Eight subjects received placebo and eight received risperidone at 0.5 mg once
daily, with the dose increased to a maximum of 2.0 mg/day.

o Outcome Measures: Percentage of syllables stuttered, time stuttering as a percentage of
total time speaking, overall stuttering severity, and duration of stuttering events.

Haloperidol for Stuttering Study (Murray et al., 1977)

o Objective: To examine the efficacy of haloperidol treatment for stuttering.

» Design: A double-blind, cross-over study conducted over three months.

o Participants: Twenty-six adult volunteers with long-standing stuttering.

« Intervention: Patients received haloperidol (3 mg daily) and a placebo in a cross-over design.

o Outcome Measures: Evaluation of speech and stuttering patterns from videotaped readings
and spontaneous speech, assessing the number of dysfluencies, speed of speaking, and
secondary "struggle" phenomena.

Pagoclone EXPRESS Study

o Objective: To assess the safety, tolerability, and effectiveness of pagoclone in patients who
stutter.

o Design: An 8-week, multicenter, parallel-group, 2-arm, randomized (2:1 pagoclone to
placebo), double-blind study with a 1-year open-label extension.

o Participants: 132 adults (aged 18 to 65 years) who developed stuttering before the age of 8.

« Intervention: Twice-daily dosing with pagoclone (escalating doses from 0.3 mg to 0.6 mg per
day) or a matching placebo.
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o Outcome Measures: Primary and secondary efficacy variables included Stuttering Severity
Instrument Version 3 (SSI-3) outcomes, clinician global impressions of improvement, and the
change in the percentage of syllables stuttered.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in stuttering and the
general workflow of the clinical trials discussed.
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Caption: Mechanisms of action for stuttering treatments.
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Caption: Generalized randomized controlled trial workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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